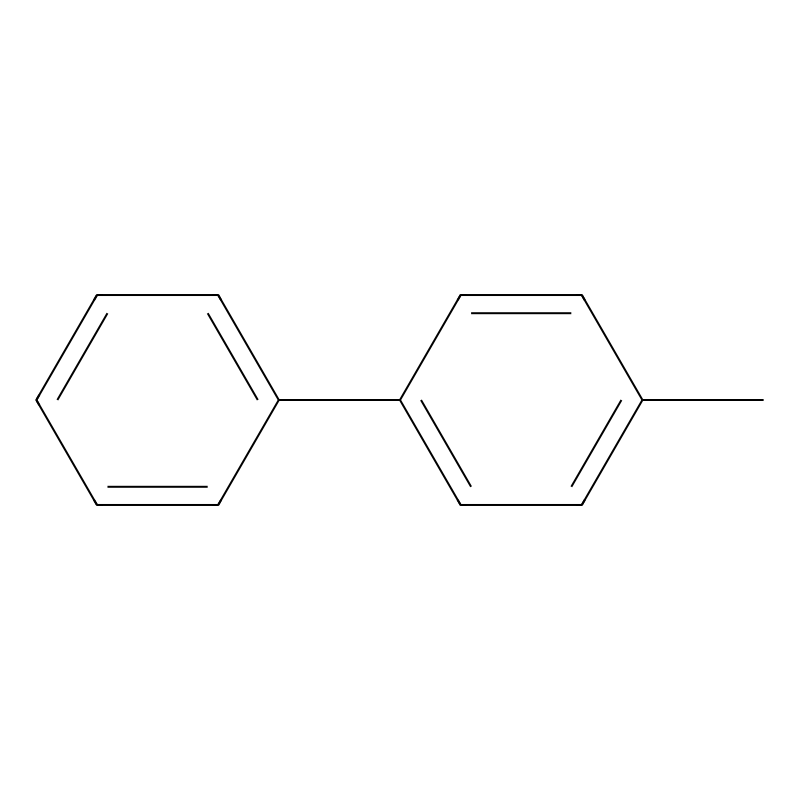4-Methylbiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Insoluble in water
Soluble (in ethanol)
Synonyms
Canonical SMILES
As a Starting Material for Synthesis
One major application of 4-Methylbiphenyl in research is as a starting material for the synthesis of other complex molecules. Its aromatic structure and the presence of a methyl group make it a versatile building block for the creation of various organic compounds. Researchers can modify 4-Methylbiphenyl through different chemical reactions to introduce various functional groups, leading to the synthesis of novel materials with diverse properties. For instance, studies have explored using 4-Methylbiphenyl as a precursor for the synthesis of liquid crystals, pharmaceutically active compounds, and photoactive materials.
Potential Biological Activity
Another intriguing aspect of 4-Methylbiphenyl is its potential biological activity. Studies have shown that it exhibits promising properties, including:
- Anti-inflammatory effects: Research suggests that 4-Methylbiphenyl derivatives might possess anti-inflammatory properties, potentially offering benefits in treating inflammatory diseases [].
- Antitumor activity: Certain derivatives of 4-Methylbiphenyl have shown promising results in inhibiting the growth of cancer cells, warranting further investigation into their potential as antitumor agents.
- Antifungal properties: Studies indicate that 4-Methylbiphenyl derivatives might exhibit antifungal activity against various fungal strains, suggesting their potential application in developing new antifungal drugs [].
4-Methylbiphenyl, also known as para-methylbiphenyl or 1,1'-biphenyl-4-methyl, is an organic compound with the molecular formula and a molecular weight of approximately 168.23 g/mol. This compound consists of two benzene rings connected by a single bond, with a methyl group attached to one of the rings at the para position relative to the bond connecting the two rings. It is a colorless liquid at room temperature and has a boiling point of about 541 K (268 °C) and a melting point around 321 K (48 °C) .
Common Reactions:
- Electrophilic Aromatic Substitution: Reacts with electrophiles such as bromine or nitro groups.
- Oxidation: Can be oxidized to form methylbiphenylcarboxylic acids.
The synthesis of 4-methylbiphenyl can be achieved through several methods:
- Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Dehydrogenation of 4-Methylphenyl: Another method includes the dehydrogenation of 4-methylphenyl compounds under high temperatures.
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance yield and reduce reaction time significantly .
4-Methylbiphenyl finds applications in various fields:
- Chemical Industry: Used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.
- Material Science: Acts as a solvent and is utilized in polymerization processes.
- Flavoring Agent: Its occurrence in tea suggests potential use as a flavoring agent in food products .
Several compounds share structural similarities with 4-methylbiphenyl:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Biphenyl | No methyl group; simpler structure | |
| 4,4'-Dimethylbiphenyl | Two methyl groups; higher molecular weight | |
| 3-Methylbiphenyl | Methyl group at the meta position | |
| 2-Methylbiphenyl | Methyl group at the ortho position |
Uniqueness of 4-Methylbiphenyl:
The unique feature of 4-methylbiphenyl lies in its specific para positioning of the methyl group, which influences its reactivity and biological interactions compared to its structural analogs. This positioning affects its physical properties and reactivity patterns in
Physical Description
Solid
White solid
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
4.63
Melting Point
UNII
Vapor Pressure
Other CAS
Wikipedia
Biological Half Life
Use Classification
Flavoring Agents -> JECFA Flavorings Index







